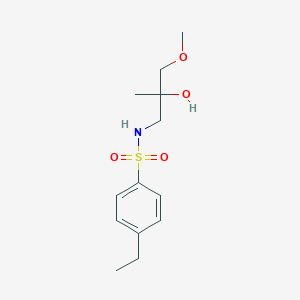
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide, also known as FHMMS, is a small molecule drug that has been studied for its potential therapeutic applications. FHMMS is a sulfonamide derivative with a 3-fluorophenyl group, a 2-hydroxy-3-methoxy-2-methylpropyl group, and a methanesulfonamide group. This drug has been investigated for its potential use as an anti-inflammatory, antimicrobial, and antifungal agent.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has been studied for its potential therapeutic applications in a number of scientific research areas. It has been investigated for its anti-inflammatory, antimicrobial, and antifungal properties. Studies have also suggested that 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide may have potential applications in the treatment of various types of cancer. In addition, 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has been studied for its potential use as an anti-diabetic agent.
Wirkmechanismus
The mechanism of action of 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide is not fully understood. However, studies have suggested that this drug may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. This inhibition of COX-2 enzymes may lead to the anti-inflammatory, antimicrobial, and antifungal effects of 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide. In addition, 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide may also act by inhibiting the activity of other enzymes, such as lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has been studied for its potential biochemical and physiological effects. Studies have suggested that this drug may inhibit the activity of COX-2 enzymes, leading to anti-inflammatory, antimicrobial, and antifungal effects. In addition, 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide may also act by inhibiting the activity of other enzymes, such as lipoxygenase and COX-1. Studies have also suggested that 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide may have potential applications in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide in laboratory experiments include its low cost, easy availability, and its ability to be synthesized using a variety of methods. Additionally, 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has been studied for its potential therapeutic applications, making it a useful tool for research. However, there are some limitations to using 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide in laboratory experiments. For example, its mechanism of action is not fully understood and there is still a need for further research to understand its full potential.
Zukünftige Richtungen
Given the potential therapeutic applications of 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide, there are a number of future directions for research. These include further investigation into its mechanism of action and the development of more effective methods of synthesis. Additionally, further research into the biochemical and physiological effects of 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide is needed to understand its full therapeutic potential. Additionally, research into its potential applications in the treatment of various types of cancer is also needed. Finally, research into its potential use as an anti-diabetic agent is also needed.
Synthesemethoden
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide can be synthesized using a variety of methods, including condensation reactions, alkylation reactions, and chemical oxidation. The most commonly used method is the condensation reaction between 3-fluorophenyl-2-methylpropylsulfonamide and 2-hydroxy-3-methoxy-2-methylpropylchloride. This reaction is usually carried out in the presence of an acid catalyst and yields 1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide as a white powder.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S/c1-12(15,9-18-2)8-14-19(16,17)7-10-4-3-5-11(13)6-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGCWLBWDNYCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(3,5-dimethoxyphenyl)methanesulfonyl]-1H-1,3-benzodiazol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6494435.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6494436.png)
![2-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6494441.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride](/img/structure/B6494449.png)
![3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6494452.png)
![2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6494457.png)


![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)
![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)
